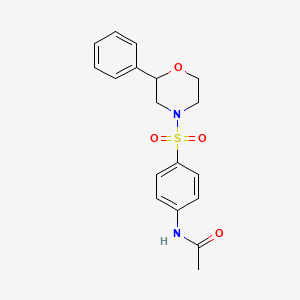amino}propanoic acid CAS No. 2137634-98-9](/img/structure/B2690003.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid” is an alanine derivative . It has a molecular weight of 402.45 . The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)(pyridin-2-ylmethyl)amino)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) .科学的研究の応用
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used to protect hydroxy-groups in chemical syntheses. This group can be removed conveniently while other base-labile protecting groups remain intact, making it highly useful in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
Fmoc amino acids have been instrumental in enhancing the methodology of solid-phase peptide synthesis. This approach has led to the synthesis of biologically active peptides and small proteins, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Sugar Amino Acids
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids have been used in solid-phase synthesis, leading to the efficient creation of oligomers. This has implications in the synthesis of complex carbohydrates and related compounds (Gregar & Gervay-Hague, 2004).
Enhanced Reactivity of Molecules
The compound has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This has significant implications in materials science, especially in the creation of new materials with specific properties (Trejo-Machin et al., 2017).
Synthesis of N-Substituted Hydroxamic Acids
The compound is used in the synthesis of N-substituted hydroxamic acids, which are important in various chemical syntheses and pharmaceutical applications (Mellor & Chan, 1997).
Catalytic Enantioselective Synthesis
It plays a role in the catalytic enantioselective synthesis of alpha-aminooxy carbonyl compounds, which are significant in the development of chiral molecules for pharmaceuticals (Momiyama et al., 2004).
Peptide Amide Synthesis
The compound is used in solid-phase peptide synthesis for the preparation of peptide amides, essential in peptide and protein chemistry (Funakoshi et al., 1988).
Peptide Bond Protection
It serves as a reversible protecting group for amide bonds in peptides, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).
Bioimaging Applications
The compound has been used in the development of water-soluble fluorene derivatives for bioimaging, demonstrating high fluorescence quantum yield and strong aggregation in water (Morales et al., 2010).
Polymer Synthesis
It is involved in the self-polyaddition of cyclic carbonates, presenting a novel method for synthesizing polyhydroxyurethanes (Tomita et al., 2001).
Safety and Hazards
特性
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWWBBGFXCCAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

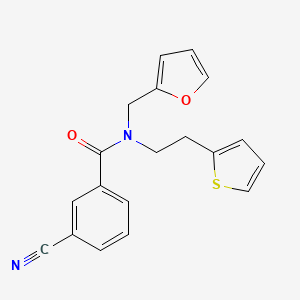


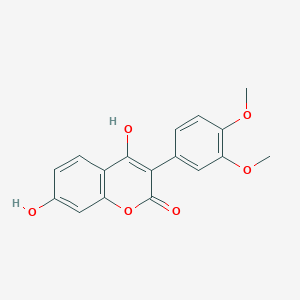
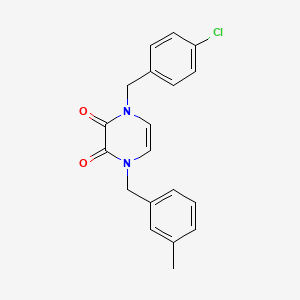
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689929.png)
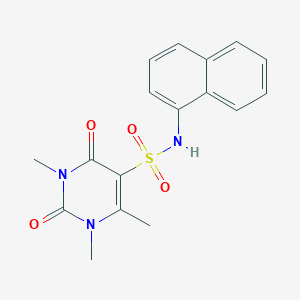
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)
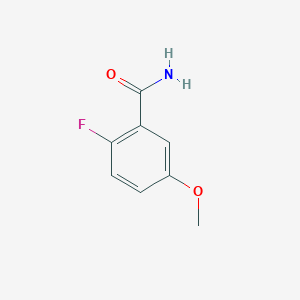
![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)
